Product packaging for 2-Bromo-1-indanol(Cat. No.:CAS No. 5400-80-6)

2-Bromo-1-indanol

Cat. No.: B184377
CAS No.: 5400-80-6
M. Wt: 213.07 g/mol
InChI Key: RTESDSDXFLYAKZ-UHFFFAOYSA-N
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Description

2-Bromo-1-indanol is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10389. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B184377 2-Bromo-1-indanol CAS No. 5400-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2,3-dihydro-1H-inden-1-ol
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InChI

InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTESDSDXFLYAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701316516
Record name 2-Bromo-1-indanol
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5400-80-6
Record name 2-Bromo-1-indanol
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Record name 2-Bromoindan-1-ol
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Significance As a Synthetic Intermediate

2-Bromo-1-indanol serves as a crucial precursor in the synthesis of a wide array of other organic compounds. chembk.com Its bifunctional nature, possessing both an alcohol and a bromo-substituent, allows for a variety of chemical transformations. This makes it a valuable starting material for creating more complex molecular architectures. ontosight.ai The reactivity of the bromine and hydroxyl groups enables chemists to introduce new functional groups and build upon the indane framework.

The compound is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and dyes. chembk.comontosight.ai Its utility as an intermediate is highlighted by its conversion into numerous other compounds, including:

2-aminoindan (B1194107)

2-indanone (B58226)

Indene (B144670) bromohydrin

cis- and trans-indane-1,2-diol lookchem.com

The following table showcases some of the key downstream products synthesized from this compound and their respective applications.

Downstream ProductCAS NumberApplication/Significance
2-amino-1-hydroxyindane15028-16-7Intermediate in pharmaceutical synthesis. lookchem.com
2-indanone615-13-4Building block for various organic molecules. lookchem.com
trans-1-aminoindan-2-ol7480-35-5Chiral building block. lookchem.com
cis-indane-1,2-diol4370-02-9Metabolite and synthetic intermediate. lookchem.comacs.org
trans-indane-1,2-diol4370-02-9Metabolite and synthetic intermediate. lookchem.comacs.org

Role in Chiral Synthesis and Biologically Relevant Molecules

Classical Synthetic Routes

Classical methods for preparing this compound primarily involve the electrophilic bromination of indene and the derivatization of indanol precursors. These routes are well-established for producing racemic or diastereomeric mixtures of the target compound.

Electrophilic Bromination Approaches

The reaction of indene with a bromine source in an aqueous medium is a common method for the synthesis of trans-2-bromo-1-indanol. This reaction proceeds via a bromonium ion intermediate, which is then attacked by water to yield the bromohydrin.

One established method involves the use of N-bromosuccinimide (NBS) in water. google.com This approach provides a convenient route to trans-2-bromo-1-indanol. Another variation employs the reaction of indene with bromine water. google.com The direct bromination of indene can also lead to the formation of 1,2-dibromoindane (B8583229), which can subsequently be hydrolyzed to this compound. lookchem.comgoogle.com The ratio of cis and trans isomers of 1,2-dibromoindane can be influenced by the choice of solvent. google.com The hydrolysis of 1,2-dibromoindane, whether as a mixture of isomers or a specific isomer, proceeds through the formation of a bromonium cation intermediate to yield the desired trans-2-bromo-1-indanol. google.com

A nonhazardous brominating agent, a bromide/bromate couple, has also been utilized for the one-pot synthesis of α-bromoketones from olefins, a reaction type that is mechanistically related to bromohydrin formation. lookchem.com

Table 1: Selected Electrophilic Bromination Reactions for this compound Synthesis

Bromine SourceSubstrateSolventProductReference
N-Bromosuccinimide (NBS)IndeneWatertrans-2-Bromo-1-indanol google.com
Bromine WaterIndeneWatertrans-2-Bromo-1-indanol google.com
BromineIndeneEther (for dibromide)1,2-Dibromoindane google.com
Hydrogen Bromide / Hydrogen PeroxideIndeneWater / Organic Solvent1,2-Dibromoindane google.com

Derivatization from Indanol Precursors

The synthesis of this compound can also be accomplished by starting with 1-indanol. This precursor can be reacted with hydrogen bromide under acidic conditions to yield this compound. chembk.com Another approach involves the reduction of 2-bromo-1-indanone (B167726). The reduction of the carbonyl group in 2-bromo-1-indanone leads to the formation of the corresponding alcohol, this compound.

Asymmetric Synthesis and Enantioselective Preparation

The demand for enantiomerically pure this compound stereoisomers, which are crucial intermediates for synthesizing biologically active compounds, has driven the development of various asymmetric synthetic strategies. ajrconline.orgresearchgate.net

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. rsc.org While specific examples detailing the use of chiral auxiliaries directly for the synthesis of this compound are not extensively documented in the provided results, this strategy is a general and powerful tool in asymmetric synthesis. guidechem.comrsc.org For instance, chiral auxiliaries have been effectively used in the synthesis of other chiral molecules, such as cis-1-amino-2-indanol derivatives, highlighting their potential applicability in related transformations. msu.edu

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

Organocatalysis and metal-catalyzed reactions have emerged as powerful tools for the enantioselective synthesis of chiral compounds. mdpi.combeilstein-journals.org

A notable metal-catalyzed approach involves the CBS-oxazaborolidine-catalyzed asymmetric borane reduction of 2-bromo-1-indanone. A facile synthesis of (1S,2S)-trans-2-bromo-1-indanol with an enantiomeric excess (e.e.) of 87% has been achieved using this method. researchgate.netlookchem.comacs.org This reaction utilizes an oxazaborolidine catalyst derived from a chiral amino alcohol to control the stereochemical outcome of the reduction.

Organocatalysis, which uses small organic molecules as catalysts, has also been applied to the synthesis of chiral indole (B1671886) derivatives and other complex molecules, demonstrating its broad utility in asymmetric synthesis. researchgate.netresearchgate.netoaepublish.com Cinchona alkaloids, for example, have been successfully used as organocatalysts in the asymmetric addition of 6-bromoindole (B116670) to ethyl trifluoropyruvate, achieving high enantioselectivity. mdpi.com While a direct application to this compound synthesis is not specified, the principles of organocatalytic activation are transferable to similar substrates.

Enzymatic and Biocatalytic Resolution Methods

Enzymatic resolution provides an effective method for separating enantiomers from a racemic mixture. Lipases are commonly employed for the kinetic resolution of racemic this compound and its derivatives.

The enzymatic resolution of racemic trans-2-bromo-1-indanol has been achieved through lipase-catalyzed transesterification. ajrconline.org For example, enantiomerically enriched (1S,2S)-(+)-2-bromoindan-1-ol has been obtained by the hydrolysis or alcoholysis of indene bromohydrin acetate (B1210297) in the presence of immobilized lipase from Candida antarctica (Novozym 435). lookchem.com This lipase has proven to be an efficient biocatalyst for resolving racemic indene bromohydrin. researchgate.net

Similarly, lipases from Burkholderia cepacia and Candida antarctica B (Novozyme 435) were found to be effective for the biocatalytic esterification of 2-bromo-2,3-dihydro-1H-inden-1-ols. researchgate.net The mold Rhizopus nigricans has also been used for the enantioselective hydrolysis of acetates of related benzocycloalkenols. lookchem.com

Table 2: Enzymatic Resolution Methods for this compound Stereoisomers

EnzymeSubstrateReaction TypeProductsReference
Immobilized lipase from Candida antarctica (Novozym 435)Indene bromohydrin acetateHydrolysis/Alcoholysis(1S,2S)-(+)-2-Bromoindan-1-ol and (1R,2R)-(-)-1-Acetoxy-2-bromoindan lookchem.com
Burkholderia cepacia lipase, Candida antarctica B (Novozyme 435)2-Bromo-2,3-dihydro-1H-inden-1-olsEsterificationEnantiomerically resolved alcohols and esters researchgate.net
Lipase PS (Pseudomonas sp.)trans-1-Azido-2-indanolEnzymatic acylation(1S,2S)-trans-1-Azido-2-indanol and (1R,2R)-trans-1-Azido-2-acetoxyindan mdpi.com
Lipase-Catalyzed Transesterification

Enzymatic kinetic resolution via lipase-catalyzed transesterification is a highly effective method for separating the enantiomers of racemic this compound. This biocatalytic approach leverages the stereopreference of lipases to acylate one enantiomer of an alcohol at a much faster rate than the other, allowing for the separation of a highly enriched unreacted alcohol and an acylated product with opposite configurations.

Detailed research has shown that lipases such as those from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida antarctica B (commercially available as Novozym 435) are particularly efficient for this purpose. researchgate.net The reaction typically involves the acylation of racemic trans-2-bromo-1-indanol using an acyl donor like vinyl acetate or isopropylidene acetate. researchgate.net For instance, enantiomerically pure (1S, 2R)-epoxy indane and cis-(1R, 2S)-2-amino-1-indanol have been synthesized through a process that begins with the highly enantioselective lipase-catalyzed transesterification of racemic trans-2-bromo-1-indanol. researchgate.netcapes.gov.br

The choice of lipase and reaction conditions, such as the solvent and acyl donor, significantly influences the efficiency and enantioselectivity of the resolution. Studies have demonstrated that Burkholderia cepacia lipase is a highly efficient enzyme for resolving various 2-halocycloalkanols, achieving high enantiomeric excesses (ee >98%). researchgate.net Similarly, immobilized Candida antarctica lipase has been used to resolve racemic indene bromohydrin, yielding enantiomerically enriched (1R,2R)-2-bromoindan-1-ol and its corresponding (1S,2S)-acetate. researchgate.net

The enzymatic resolution of indene bromohydrin acetate using immobilized lipase from Candida antarctica (Novozym 435) with cyclohexanol (B46403) in dibutyl ether resulted in enantiomerically enriched (1S,2S)-(+)-2-bromoindan-1-ol and (1R,2R)-(-)-1-acetoxy-2-bromoindan. lookchem.com

Lipase-Catalyzed Resolution of this compound Stereoisomers
Lipase SourceSubstrateAcyl DonorProductsReported Enantiomeric Excess (ee)
Burkholderia cepaciaracemic trans-2-bromo-1-indanolIsopropylidene acetateEnantiomerically pure alcohol and acetate>98% researchgate.net
Candida antarctica B (Novozym 435)racemic trans-2-bromo-1-indanolIsopropylidene acetate(S,S)-, (R,R)-, (S,R)-, and (R,S)-stereoisomers resolvedData not specified researchgate.net
Candida antarctica (immobilized, Novozym 435)racemic indene bromohydrin acetateCyclohexanol (alcoholysis)(1S,2S)-(+)-2-bromoindan-1-ol and (1R,2R)-(-)-1-acetoxy-2-bromoindanData not specified lookchem.com
Microbial Oxidation Approaches

Microbial oxidation represents another biocatalytic strategy for generating chiral synthons, including precursors to or analogs of this compound. While direct microbial oxidation to produce this compound is not extensively documented, the stereoselective oxidation of the indane skeleton by microorganisms is well-established. These processes can yield chiral indanols and related structures that are valuable intermediates.

For example, certain strains of bacteria, such as Pseudomonas putida, are capable of stereoselective monohydroxylation of achiral 2-substituted indans. researchgate.net This produces enantiopure benzylic alcohols that can be used in subsequent chemical steps. Furthermore, the metabolism of indene by some microorganisms has been shown to produce chiral alcohol products, including (+)-trans-2-bromo-1-hydroxyindan. rsc.org

The bacterium Rhodococcus sp. strain NCIMB 12038 is known to metabolize indene. acs.org Research into the microbial oxidation of racemic cis- and trans-1,2-indandiol has also demonstrated the potential of microorganisms to perform stereoselective transformations on the indane ring system, producing optically active 2-hydroxy-1-indanone. pu-toyama.ac.jp Naphthalene dioxygenase from Pseudomonas sp. has been used in recombinant E. coli to stereospecifically oxidize (S)- and (R)-1-indanol into different diol and triol products, showcasing the power of microbial enzymes in creating specific stereoisomers. researchgate.net These examples highlight the principle of using microbial systems to introduce chirality into the indane framework, a strategy that is conceptually applicable to the synthesis of chiral this compound.

Stereoselective Synthesis of Specific Diastereomers

Beyond enzymatic resolution, chemical methods for the stereoselective synthesis of specific diastereomers of this compound have been developed. These methods often start from achiral precursors like indene and employ stereocontrolling reactions to establish the desired relative and absolute stereochemistry.

The synthesis of trans-2-bromo-1-indanol is commonly achieved by reacting indene with N-bromosuccinimide in water or with bromine water. google.comprepchem.com This reaction proceeds via a bromonium ion intermediate, with subsequent anti-attack by water leading to the trans product.

Accessing the cis stereoisomers or specific enantiomers often requires more sophisticated strategies. One notable approach is the CBS-oxazaborolidine-catalyzed asymmetric borane reduction of 2-bromo-1-indanone. This method has been successfully used to synthesize enantiomerically enriched (1S,2S)-trans-2-bromo-1-indanol with a reported enantiomeric excess of up to 87%. researchgate.netlookchem.com

Furthermore, the interconversion of diastereomers provides a route to otherwise difficult-to-access stereoisomers. The Ritter reaction, for example, can be used on trans-2-bromo-1-indanol. google.comrsc.org The reaction with a nitrile under acidic conditions proceeds with the formation of a carbocation at the C-1 position, which can then be trapped by the nitrile. This process can lead to the formation of cis-oxazoline derivatives, which upon hydrolysis yield cis-1-aminoindan-2-ol, demonstrating a pathway from a trans-halohydrin to a cis-amino alcohol. google.com

The synthesis of all four possible stereoisomers of this compound has been accomplished, which was crucial for establishing their absolute configurations through methods like X-ray diffraction analysis and NMR spectroscopy. researchgate.net

Stereoselective Synthesis Methods for this compound Diastereomers
Target Diastereomer/StereoisomerStarting MaterialKey Reagents/MethodOutcome
trans-2-bromo-1-indanolIndeneN-Bromosuccinimide in waterForms the racemic trans diastereomer google.com
(1S,2S)-trans-2-bromo-1-indanol2-Bromo-1-indanoneCBS-oxazaborolidine-catalyzed asymmetric borane reductionEnantiomerically enriched product (up to 87% ee) researchgate.netlookchem.com
Access to cis-configuration productstrans-2-bromo-1-indanolRitter reaction (e.g., with acetonitrile)Leads to cis-oxazoline, then cis-amino alcohol, via inversion google.comrsc.org

Stereochemical Investigations and Conformational Analysis

Elucidation of Absolute and Relative Stereochemistry

The presence of two chiral centers at positions C1 and C2 in 2-bromo-1-indanol gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The determination of the precise spatial arrangement of the hydroxyl and bromine substituents is fundamental to understanding its properties.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the absolute and relative stereochemistry of crystalline compounds. For this compound, this method has been instrumental in confirming the configurations of its stereoisomers. arkat-usa.org The presence of the bromine atom, a heavy element, facilitates the determination of the absolute configuration. arkat-usa.org

Studies have successfully utilized X-ray diffraction to analyze both cis- and trans-stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ol, providing definitive proof of their molecular structures. arkat-usa.orgresearchgate.net This analysis not only establishes the relative orientation of the hydroxyl and bromo groups but also provides precise data on bond lengths, bond angles, and torsion angles within the five-membered ring, offering a detailed picture of the molecule's geometry in the solid state.

Advanced NMR Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly advanced techniques, provides detailed information about the connectivity and stereochemistry of molecules in solution.

Nuclear Overhauser Effect (NOE) NMR experiments are used to probe spatial proximities between protons. In the context of this compound, NOE-NMR has been employed to establish the relative stereochemistry of its isomers. researchgate.net For the cis isomer, an NOE is expected between the protons at C1 and C2, as they are on the same face of the five-membered ring. Conversely, for the trans isomer, such an NOE would be absent or significantly weaker. These experiments have been crucial in assigning the stereochemistry of the four possible stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ols. researchgate.net

The Karplus equation relates the three-bond coupling constant (³J) between two vicinal protons to the dihedral angle between them. This relationship is a cornerstone in the conformational analysis of cyclic systems, including the five-membered ring of this compound. cdnsciencepub.comacs.org By measuring the coupling constants between the protons on C1 and C2 (H1 and H2) and the protons on C2 and C3, the dihedral angles can be estimated, providing insight into the puckering of the indane ring and the relative orientation of the substituents. cdnsciencepub.comdocsity.com

For instance, a larger ³J value between H1 and H2 is indicative of a cis relationship, where the dihedral angle is smaller, while a smaller ³J value suggests a trans relationship with a larger dihedral angle. cdnsciencepub.commdma.ch Analysis of the coupling constants in the 1H NMR spectrum of this compound allows for the differentiation between the cis and trans diastereomers. researchgate.netdocsity.com A study reported a coupling constant of 7.2 Hz, which was instrumental in the structural analysis. docsity.com

Conformational Landscape and Stability Studies

The five-membered ring of the indanol framework is not planar and can adopt various puckered conformations. The nature and position of the substituents significantly influence the conformational landscape and the relative stability of the different conformers.

Quantum Chemical Calculations of Conformational Isomers

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the conformational space of this compound. researchgate.netjocpr.com These computational studies can predict the geometries and relative energies of different conformational isomers.

Below is a data table summarizing key findings from stereochemical and conformational analyses of this compound.

Analysis Technique Finding Reference
X-ray DiffractionConfirmed the absolute and relative configurations of cis and trans stereoisomers. arkat-usa.orgresearchgate.net
NOE-NMR SpectroscopyEstablished the relative stereochemistry by observing spatial proximities between protons on C1 and C2. researchgate.net
Karplus Equation AnalysisDifferentiated between cis and trans diastereomers based on ³J coupling constants. A coupling constant of 7.2 Hz was reported. researchgate.netcdnsciencepub.comdocsity.com
Quantum Chemical Calculations (DFT)Identified eight possible conformations and determined that the most stable form is stabilized by an intramolecular hydrogen bond. researchgate.netjocpr.com

Intramolecular Interactions and Stabilization Mechanisms in this compound

Intramolecular Hydrogen Bonding

The primary stabilizing force within the most stable conformation of this compound is an intramolecular hydrogen bond. researchgate.netjocpr.com This interaction occurs between the hydrogen atom of the hydroxyl group (acting as the donor) and the π-electron cloud of the fused benzene (B151609) ring (acting as the acceptor). researchgate.netjocpr.com This O-H···π interaction is a key factor in defining the molecule's preferred geometry.

Computational analyses using DFT at the B3LYP/6-31+G(d) level of theory have been performed to understand the conformational landscape of this compound. researchgate.netjocpr.com These calculations reveal that the conformer featuring this intramolecular hydrogen bond is the most stable among the eight possibilities. researchgate.netjocpr.com The significance of this stabilizing interaction is underscored by spectral intensity studies, which indicate that at 90°C, a substantial majority (82%) of this compound molecules exist in this most stable, hydrogen-bonded form. researchgate.net

Table 1: Conformational Analysis of this compound

PropertyFindingSource
Number of Possible Conformers8 researchgate.netjocpr.com
Most Stable ConformationStabilized by intramolecular O-H···π hydrogen bond researchgate.netjocpr.com
Population at 90°C82% of molecules are in the most stable form researchgate.net
π-Cloud Interactions

The primary π-cloud interaction in this compound is the aforementioned intramolecular hydrogen bond where the benzene ring's π-system acts as the hydrogen bond acceptor. researchgate.netjocpr.com The delocalized electrons of the aromatic ring create a region of negative electrostatic potential, which attracts the partially positive hydrogen atom of the hydroxyl group.

Beyond this specific O-H···π bond, the broader electronic environment of the molecule is characterized by charge transfer phenomena. researchgate.netjocpr.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) shows that charge transfer occurs within the molecule, indicating electronic communication between different parts of the structure. researchgate.netjocpr.com This intramolecular charge transfer is a stabilizing factor, and its presence is further confirmed by NBO analysis. researchgate.net While direct π-π stacking interactions are typically intermolecular phenomena observed in crystal structures, the intramolecular electronic environment of this compound is heavily influenced by the presence and reactivity of its aromatic π-system. researchgate.net

Spectroscopic Characterization and Theoretical Calculations

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of the molecular vibrations of 2-Bromo-1-indanol. These experimental methods, when coupled with quantum chemical calculations, allow for a comprehensive understanding of the compound's structural and bonding characteristics.

Fourier Transform Infrared (FT-IR) Spectroscopy

The Fourier Transform Infrared (FT-IR) spectrum of this compound has been recorded in the solid phase, typically over the range of 4000–400 cm⁻¹. nih.gov The spectrum is characterized by a series of absorption bands corresponding to the fundamental vibrational modes of the molecule. Key features of the FT-IR spectrum include the stretching vibration of the hydroxyl (-OH) group, which is sensitive to hydrogen bonding, as well as the aromatic C-H stretching, aliphatic C-H stretching, C-C stretching of the phenyl ring, and the C-Br stretching vibrations.

A comprehensive theoretical investigation based on Density Functional Theory (DFT) has been performed to predict the vibrational frequencies of this compound. nih.gov Such calculations are instrumental in assigning the experimentally observed bands to specific vibrational modes.

Table 1: Selected FT-IR Vibrational Frequencies for this compound

Vibrational ModeObserved Frequency (cm⁻¹)
O-H StretchData not available in searched sources
Aromatic C-H StretchData not available in searched sources
Aliphatic C-H StretchData not available in searched sources
C=C Aromatic StretchData not available in searched sources
C-O StretchData not available in searched sources
C-Br StretchData not available in searched sources

Note: Specific peak assignments from the primary literature could not be accessed.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the Fourier Transform Raman (FT-Raman) spectrum of this compound has also been recorded, typically in the range of 3500–100 cm⁻¹. nih.gov The Raman spectrum provides information on the vibrations that cause a change in the polarizability of the molecule. This technique is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

The combination of both FT-IR and FT-Raman spectroscopy allows for a more complete picture of the vibrational modes of this compound. Theoretical calculations using DFT are also employed to simulate the Raman spectrum and aid in the assignment of the observed bands. nih.gov

Table 2: Selected FT-Raman Vibrational Frequencies for this compound

Vibrational ModeObserved Frequency (cm⁻¹)
Aromatic C-H StretchData not available in searched sources
C=C Aromatic StretchData not available in searched sources
C-C Ring VibrationData not available in searched sources
C-Br StretchData not available in searched sources

Note: Specific peak assignments from the primary literature could not be accessed.

Normal Mode Analysis and Vibrational Assignment

The assignment of the numerous vibrational bands in the FT-IR and FT-Raman spectra of this compound is a complex task that is greatly facilitated by Normal Mode Analysis. This analysis is typically performed using the results of quantum chemical calculations, such as those based on DFT. nih.gov The calculations provide a set of theoretical vibrational frequencies and their corresponding atomic displacements for each normal mode.

By comparing the calculated frequencies and intensities with the experimental data, a detailed and reliable assignment of the vibrational spectrum can be achieved. This process allows for the identification of characteristic group frequencies and the study of the coupling between different vibrational modes.

Scaled Quantum Mechanical (SQM) Methodology

To improve the accuracy of the theoretically predicted vibrational frequencies, the Scaled Quantum Mechanical (SQM) methodology is often employed. This method involves the scaling of the calculated force constants from quantum mechanical calculations to correct for systematic errors that are inherent in the theoretical models.

The scaling factors are typically derived from a set of well-characterized molecules and are then applied to the molecule of interest. The use of the SQM methodology can lead to a significant improvement in the agreement between the calculated and experimental vibrational frequencies, often to within a few wavenumbers. This approach has been successfully applied to a variety of organic molecules, including halogenated compounds, to obtain highly accurate vibrational assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton and the electronic environment of the nuclei in this compound.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum of this compound provides valuable information about the number of non-equivalent carbon atoms and their chemical environments. chemicalbook.comnih.gov The spectrum is typically recorded in a suitable solvent, such as DMSO-d₆. unipi.it

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH-OH)Data not available in searched sources
C2 (CH-Br)Data not available in searched sources
C3 (CH₂)Data not available in searched sources
Aromatic CarbonsData not available in searched sources

Proton (¹H) NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a pivotal analytical technique for elucidating the molecular structure of this compound. The spectrum provides detailed information about the chemical environment of each proton, including their connectivity and stereochemical arrangement.

The ¹H NMR spectrum of this compound has been recorded, typically on a 400 MHz instrument using a solvent such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6) chemicalbook.comguidechem.com. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The protons on the aromatic ring typically appear in the downfield region (around 7.2-7.6 ppm), a characteristic chemical shift for aromatic protons. The protons on the five-membered aliphatic ring, which are in closer proximity to the bromine and hydroxyl substituents, exhibit distinct signals. The proton attached to the carbon bearing the hydroxyl group (C1-H) and the proton on the carbon with the bromine atom (C2-H) are particularly diagnostic. The protons of the CH2 group (C3-H) also show characteristic shifts.

The specific chemical shifts and coupling patterns are crucial for confirming the trans or cis stereochemistry of the hydroxyl and bromine groups, as the dihedral angles between adjacent protons significantly influence the coupling constants (J).

Below is a representative table of ¹H NMR spectral data for this compound.

Table 1: Representative ¹H NMR Data for this compound in DMSO-d6

Proton Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.20 - 7.60 Multiplet
C1-H (CH-OH) ~5.20 Doublet
OH ~5.90 Doublet
C2-H (CH-Br) ~4.60 Multiplet

Note: The exact chemical shifts and multiplicities can vary slightly based on the specific stereoisomer and experimental conditions.

Quantum Chemical Computational Studies

To complement experimental data and gain deeper insight into the electronic structure and stability of this compound, quantum chemical computational studies have been employed. These theoretical calculations are essential for understanding the molecule's conformational preferences, vibrational properties, and electronic characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been utilized to investigate the properties of this compound. researchgate.netnih.gov DFT calculations are effective for predicting molecular geometries, vibrational frequencies, and electronic properties with a good balance between accuracy and computational cost. Studies have used DFT, for instance at the B3LYP/6-31+G(d) level of theory, to perform comprehensive analyses. researchgate.net

These calculations have shown that this compound can exist in multiple conformations, which can interchange through the rotation of the hydroxyl group on the five-membered ring. researchgate.net DFT has been instrumental in determining the most stable conformation, which is stabilized by an internal hydrogen bond between the hydroxyl hydrogen and the π-electron cloud of the benzene (B151609) ring. researchgate.net Furthermore, DFT calculations have been used to predict vibrational frequencies, which aid in the assignment of experimental infrared and Raman spectra. researchgate.net

Ab Initio Methods

Ab initio (from first principles) quantum chemistry methods have also been applied to study this compound. These methods rely on solving the Schrödinger equation without empirical parameters, offering a high level of theoretical accuracy. A comprehensive ab initio calculation, in conjunction with DFT, has been performed to explore the conformational landscape of the molecule, identifying eight possible conformations. researchgate.net Such studies provide a fundamental understanding of the molecule's potential energy surface and the energetic barriers between different conformers. The application of ab initio methods is crucial for validating results from other computational approaches and for providing benchmark data on the molecule's structure and stability. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. For this compound, FMO analysis reveals that charge transfer occurs within the molecule, which is fundamental to its reactivity. researchgate.net

The HOMO represents the orbital with the highest energy that is occupied by electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential and indicates the susceptibility of the molecule to electrophilic attack. In this compound, the HOMO is typically localized over the electron-rich regions of the molecule, particularly the benzene ring. Computational studies have calculated the specific energy of the HOMO to quantify its electron-donating capability.

The LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. Its energy is related to the electron affinity of the molecule. A lower LUMO energy suggests a greater ability to accept electrons, indicating susceptibility to nucleophilic attack. For this compound, the LUMO is distributed over the molecule in a way that indicates the most probable sites for receiving electrons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Energy Data Not Available in Provided Sources
LUMO Energy Data Not Available in Provided Sources

Note: While studies confirm the calculation of HOMO and LUMO energies and the occurrence of intramolecular charge transfer, the specific numerical energy values were not available in the abstracts of the referenced materials. researchgate.net

Reaction Pathways and Mechanistic Studies

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom at the C-2 position of 2-bromo-1-indanol is susceptible to nucleophilic attack, serving as a leaving group in substitution reactions. This pathway is a common strategy for introducing nitrogen-containing functional groups into the indane skeleton. Studies have shown that this compound reacts with various primary and secondary amines to yield 1-amino-2-hydroxyindane derivatives.

For instance, the reaction with amines such as ethanolamine, benzylamine, and isobutylamine (B53898) proceeds via nucleophilic substitution to afford the corresponding 2-hydroxy-1-aminoindane products. The reaction with semicarbazide (B1199961) hydrochloride also results in substitution, followed by a subsequent cyclization to form a condensed heterocyclic system, specifically (1,2-e)-indano-2-imino-2, 3, 4, 5, 6-pentahydro-I, 3, 4-oxadiazine. These reactions highlight the utility of the bromine moiety as a handle for further molecular elaboration.

NucleophileProductReaction Type
Ethanolamine2-hydroxy-1-(β-hydroxy)ethylaminoindaneNucleophilic Substitution
Benzylamine1-benzylamino-2-hydroxyindaneNucleophilic Substitution
Isobutylamine1-isobutylamino-2-hydroxyindaneNucleophilic Substitution
Semicarbazide Hydrochloride(1,2-e)-indano-2-imino-2, 3, 4, 5, 6-pentahydro-I, 3, 4-oxadiazineNucleophilic Substitution / Intramolecular Cyclization

Transformations of the Hydroxyl Functional Group

The hydroxyl group at the C-1 position is a key site for functionalization, enabling transformations such as acylation, oxidation, and etherification. These reactions are fundamental for modifying the compound's properties or for installing protecting groups during multi-step syntheses.

One documented transformation is the benzoylation of a derivative of this compound. After initial substitution of the bromine with an amino group and subsequent modification, the remaining hydroxyl group can be acylated. For example, 1-ethenylamino-2-hydroxyindane, a product derived from this compound, undergoes benzoylation to yield 1-(N-benzoyl)ethenylamino-2-benzoyloxyindane. This O-acylation reaction converts the alcohol into an ester, which can alter the molecule's reactivity or serve as a protecting group.

Starting Material SubstructureReagentTransformationProduct Substructure
-CH(OH)-Benzoyl ChlorideO-Acylation (Benzoylation)-CH(O-CO-Ph)-

Intramolecular Cyclization Pathways

The proximate positioning of the hydroxyl and bromine functionalities on the five-membered ring of this compound facilitates intramolecular cyclization reactions, often after initial modification of one of the functional groups. These pathways are crucial for the stereocontrolled synthesis of complex heterocyclic systems.

A significant example involves the synthesis of cis-1-amino-2-indanol derivatives. The process begins with the conversion of this compound to trans-1-amino-2-indanol, which is subsequently amidated. The addition of thionyl chloride to this amide intermediate triggers an intramolecular cyclization. In this key step, the amide oxygen acts as an internal nucleophile, attacking the carbon at C-2 and displacing the leaving group (formed from the original hydroxyl group). This reaction proceeds with an inversion of configuration at the C-2 position, leading to the formation of a cis-oxazoline ring fused to the indane framework. Subsequent acidic hydrolysis of the oxazoline (B21484) yields the final cis-1-amino-2-indanol product.

Investigations of Epoxide Intermediates in Reaction Sequences

In several reactions of this compound, the participation of an epoxide intermediate has been proposed to explain the observed stereochemical outcomes. The formation of an epoxide from a halohydrin is a classic intramolecular Williamson ether synthesis.

This mechanism is believed to be operative in the reaction of this compound with nucleophiles like ammonia. It is proposed that under basic or neutral conditions, the hydroxyl group is deprotonated (or acts as a nucleophile directly) and attacks the adjacent carbon bearing the bromine atom in an intramolecular SN2 reaction. This backside attack displaces the bromide ion and forms a strained three-membered indene (B144670) oxide (epoxide) ring. The highly reactive epoxide is then readily opened by the external nucleophile (e.g., ammonia). The nucleophilic attack typically occurs at the less sterically hindered carbon (C-2), resulting in a ring-opening that yields a trans-substituted product, such as trans-1-amino-2-indanol. This pathway through a transient epoxide intermediate is crucial for understanding the stereospecificity of many transformations starting from this compound.

Radical-Mediated Reaction Mechanisms

While ionic pathways dominate many of the known reactions of this compound, the potential for radical-mediated mechanisms exists, particularly given the presence of a carbon-bromine bond. Homolytic cleavage of the C-Br bond can generate a carbon-centered radical at the C-2 position, which can subsequently participate in various radical processes.

Mechanistic studies on analogous β-aryl alcohols have demonstrated pathways for stereoretentive radical bromination, suggesting that radical intermediates can be formed and react with controlled stereochemistry. nih.gov Although specific radical-mediated reactions starting from this compound are not extensively documented, plausible pathways can be proposed based on established radical chemistry. For instance, atom transfer radical cyclization (ATRC) could be envisioned. Generation of a radical at C-2 via a radical initiator (e.g., AIBN with Bu₃SnH) or photoredox catalysis could lead to intramolecular addition if an appropriate radical acceptor is tethered to the molecule. nih.gov

Furthermore, ketyl radical cyclizations have been developed for the diastereoselective synthesis of trans-2-alkyl-1-indanols, demonstrating that radical pathways are viable for constructing the indanol core with high stereocontrol. rsc.org Such studies suggest that under the right conditions, this compound could either be a precursor to radical intermediates or be formed through radical pathways, highlighting a potential area for future mechanistic investigation.

Synthetic Applications and Derivatives in Advanced Organic Chemistry

Precursor in the Synthesis of Chiral Aminoindanols

The transformation of 2-bromo-1-indanol into chiral aminoindanols represents a cornerstone of its synthetic value. Specifically, it is a key precursor for cis-1-amino-2-indanol, a highly sought-after building block in organic synthesis. mdpi.comnih.govresearchgate.net This amino alcohol's rigid indane framework is critical for inducing stereoselectivity in various chemical reactions. msu.edu

The synthesis of cis-1-amino-2-indanol from this compound can be achieved through several strategic routes that control the stereochemistry of the final product.

One established method involves an intramolecular cyclization strategy. mdpi.com This process begins with the reaction of trans-2-bromo-1-indanol (B1268501) with ammonia, which is thought to proceed via an epoxide intermediate to form trans-1-amino-2-indanol. mdpi.com This intermediate is then subjected to amidation. Subsequent treatment with a reagent like thionyl chloride induces an intramolecular cyclization with an inversion of configuration at the second carbon atom (C2), yielding a cis-oxazoline derivative. The final step is an acidic hydrolysis of this oxazoline (B21484) ring, which opens to afford the desired cis-1-amino-2-indanol. mdpi.com

Another significant pathway is the Ritter reaction. nih.govgoogle.com In this approach, an enantiomerically pure form of cis-2-bromoindan-1-ol, such as (1S, 2R)-cis-2-bromoindan-1-ol, can be directly converted to the corresponding (1S, 2R)-aminoindanol. nih.gov The reaction is typically conducted using a strong acid, like sulfuric acid, in the presence of a nitrile (e.g., acetonitrile). This is followed by basic hydrolysis to yield the final cis-aminoindanol. nih.gov The stereoselectivity of the Ritter reaction is driven by the intramolecular ring closure of a nitrilium intermediate. chemrxiv.org

Cis-1-amino-2-indanol, derived from this compound, is a foundational structure for creating sophisticated chiral ligands and auxiliaries that are widely employed in asymmetric catalysis. mdpi.comresearchgate.netmdpi.com Its rigid bicyclic structure provides a well-defined chiral environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. msu.eduresearchgate.net

Bis(oxazoline), or BOX, ligands are a prominent class of C₂-symmetric chiral ligands used in a multitude of asymmetric transformations. The synthesis of indane-based BOX (IndaBOX) ligands utilizes enantiomerically pure cis-1-amino-2-indanol. chemrxiv.orgresearcher.life The general synthesis involves the condensation of the chiral amino alcohol with a dicarboxylic acid derivative, such as a dinitrile (e.g., malononitrile), often catalyzed by a Lewis acid like zinc triflate. researchgate.netcsic.es The close proximity of the chiral centers on the indane scaffold to the coordinating nitrogen atoms of the oxazoline rings creates a highly organized and effective chiral pocket for metal catalysts. researchgate.net

Similar to BOX ligands, Pyridine-Bis(oxazoline) (PyBOX) ligands are tridentate ligands that have proven highly effective in asymmetric catalysis. csic.esdiva-portal.org The synthesis of PyBOX ligands also starts from chiral amino alcohols like cis-1-amino-2-indanol. mdpi.comnih.gov The process typically involves reacting two equivalents of the amino alcohol with a pyridine-2,6-dicarbonyl derivative. researchgate.netcsic.es The resulting PyBOX ligands, incorporating the rigid indanol backbone, have been successfully used to catalyze a wide range of reactions, including Diels-Alder, cyclopropanations, and hydrosilylations, often with excellent stereocontrol. diva-portal.org The use of cis-aminoindanol-derived PyBOX ligands can sometimes lead to superior reactivity and enantioselectivity compared to other PyBOX variants. acs.org

Derivatization to Ligands and Chiral Auxiliaries

Building Block for Pharmaceutical Intermediates

The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a key starting material for complex, biologically active molecules. lookchem.comguidechem.comatamankimya.com Its primary role is in the construction of chiral intermediates that form the core of modern therapeutics.

A paramount application of this compound is its indirect role in the synthesis of Indinavir Sulfate, a potent HIV protease inhibitor marketed as Crixivan®. mdpi.comjocpr.com The key to this synthesis is the (1S, 2R)-cis-1-amino-2-indanol intermediate, which is derived from this compound. nih.govjocpr.com

The synthesis of Indinavir requires a specific stereoisomer of the aminoindanol, as the therapeutic effect of the drug is highly dependent on its three-dimensional structure. mdpi.comjocpr.com The process leverages the conversion of an enantiopure bromoindanol, such as (1S, 2R)-cis-2-bromoindan-1-ol, into (1S, 2R)-cis-1-amino-2-indanol. nih.gov This specific chiral amino alcohol fragment is then incorporated into the final drug structure, where it plays a critical role in binding to the active site of the HIV protease enzyme. nih.govrsc.org The rigid conformation of the indanol moiety is essential for the high binding affinity and selectivity of Indinavir. msu.edu

Applications in Fine Chemical Production

This compound serves as a key building block in the synthesis of a range of high-value fine chemicals. guidechem.com Its bifunctional nature, possessing both a hydroxyl group and a bromine atom on a rigid indane framework, allows for diverse chemical modifications. This makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and materials for organic electronic devices. chembk.comontosight.ai

The compound is particularly utilized as a chemical intermediate for synthesizing various pharmaceutical compounds, notably those with antiviral properties. lookchem.com The reactivity of the bromine and hydroxyl groups enables its use as a precursor for creating more complex molecules with specific, targeted functions. ontosight.ai For instance, it can be used to synthesize methoxybenzaldehyde with high regioselectivity, a precursor for certain drug molecules. alfa-chemical.com Its role as an organic synthesis intermediate extends to the production of dyes and other specialized organic compounds. chembk.com

Summary of Applications in Fine Chemical Production

End Product CategorySpecific Application/Role of this compoundReference
PharmaceuticalsIntermediate for antiviral agents and other complex drug molecules. lookchem.com lookchem.com
AgrochemicalsServes as a precursor for creating active ingredients. ontosight.ai ontosight.ai
Organic ElectronicsCan be used as a curve enhancer or multifunctional additive in organic photovoltaic devices. chembk.com chembk.com
Dyes and PigmentsUsed as an industrial solvent and intermediate in the production of dyes. chembk.comalfa-chemical.com chembk.comalfa-chemical.com

Stereoselective Transformations Utilizing this compound as a Chiral Auxiliary

This compound, particularly its enantiomerically pure forms, is a valuable substrate for stereoselective synthesis. While the compound itself can be used as a chiral auxiliary, its most prominent role is as a precursor to more widely used chiral ligands and auxiliaries. guidechem.com

A key process involves the enzymatic resolution of racemic trans-2-bromo-1-indanol. Through highly enantioselective lipase-catalyzed transesterification, it is possible to separate the racemic mixture and obtain enantiomerically pure forms of the compound. ajrconline.org These pure enantiomers are critical starting materials for the synthesis of other important chiral molecules. For example, enantiopure trans-2-bromo-1-indanol is used to synthesize (1S, 2R)-epoxy indane and, subsequently, cis-(1R, 2S)-2-amino-1-indanol. ajrconline.org This amino-indanol derivative is a highly efficient chiral ligand used in asymmetric transformations, such as titanium-catalyzed Diels-Alder reactions, and is a key component in the synthesis of the HIV protease inhibitor, Indinavir. ajrconline.orgmdpi.com

Stereoselective Synthesis via this compound

Starting MaterialProcessKey Intermediate/ProductSignificanceReference
Racemic trans-2-Bromo-1-indanolLipase-catalyzed transesterificationEnantiomerically pure trans-2-Bromo-1-indanolResolution of enantiomers for chiral synthesis. ajrconline.org
Enantiopure trans-2-Bromo-1-indanolMulti-step synthesiscis-(1R, 2S)-2-Amino-1-indanolAn efficient chiral ligand and key intermediate for HIV protease inhibitors like Indinavir. ajrconline.orgmdpi.com ajrconline.orgmdpi.com

Synthesis of Other Indane Derivatives and Analogs

This compound is a versatile starting point for the synthesis of a wide array of other indane derivatives. The strategic placement of the bromo and hydroxyl groups allows for facile conversion into various functionalized indane skeletons.

Notable downstream products synthesized from this compound include:

2-Indanone (B58226) : A ketone derivative formed via oxidation. lookchem.com

2-Bromoindene : An unsaturated derivative resulting from elimination. lookchem.com

cis- and trans-Indane-1,2-diol : Diol products obtained through substitution reactions. lookchem.com

trans-1-Aminoindan-2-ol : An amino alcohol derivative. lookchem.com

cis-1-Amino-2-indanol : This crucial derivative can be synthesized from trans-2-bromo-1-indanol. The reaction likely proceeds through an epoxide intermediate upon treatment with ammonia. mdpi.com Another important route is the Ritter reaction, where trans-2-bromo-1-indanol reacts with a nitrile (like acetonitrile) under acidic conditions to form a trans-amide derivative, which can then be cyclized and hydrolyzed to yield the desired cis-1-aminoindan-2-ol. google.com

Synthesis of Indane Derivatives from this compound

Target DerivativeTypical Reagents/Reaction TypeReference
2-IndanoneOxidation lookchem.com
2-BromoindeneElimination lookchem.com
cis/trans-Indane-1,2-diolHydrolysis/Substitution lookchem.com
cis-1-Amino-2-indanolAmmonia (via epoxide); or Nitrile/Acid (Ritter Reaction) followed by hydrolysis. mdpi.comgoogle.com mdpi.comgoogle.com
(1aR,6aS)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene (2,3-epoxyindene)Base-induced cyclization lookchem.com

Analytical and Separation Techniques for Stereoisomers

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for the analytical and preparative separation of the enantiomers of 2-bromo-1-indanol and related halohydrins. mdpi.comrsc.org The choice of the CSP and the mobile phase composition are crucial for achieving effective enantioseparation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently utilized for this purpose. rsc.orggoogle.com For instance, an amylose tris(3,5-dimethylphenyl carbamate) coated column has been used to detect bromo-indanols. google.com Similarly, a Chiralcel OJ-H column, which features tris(4-methylbenzoate)cellulose as the chiral selector, has demonstrated effective resolution of various halo-2,3-dihydro-1H-inden-1-ols. arkat-usa.org Research has shown that on such columns, the (S)-enantiomer is often more strongly retained than the (R)-enantiomer. arkat-usa.org

The separations are typically performed under normal-phase conditions. researchgate.net A common mobile phase consists of a mixture of a nonpolar solvent, such as n-hexane, and an alcohol modifier, like ethanol (B145695) or isopropanol. google.comresearchgate.net The concentration of the alcohol modifier can be adjusted to optimize the retention times and resolution of the enantiomers. mdpi.com

In addition to analytical assessment of enantiomeric excess (ee), preparative HPLC can be employed to resolve racemic mixtures of trans-2-bromo-1-indanol (B1268501), allowing for the isolation of the individual enantiomers for further use. lookchem.comrsc.org

Detailed research findings on the HPLC separation of this compound on a novel polymeric chiral stationary phase (P-CAP-DP) are presented below.

Table 1: HPLC Separation Data for this compound

This table presents specific findings from the chromatographic evaluation of a polymeric chiral stationary phase for the separation of this compound enantiomers.

Chiral Stationary Phase Mobile Phase Separation Factor (α) Resolution (Rs)
P-CAP-DP Heptane/Ethanol = 90/10 1.25 1.03

Data sourced from Payagala et al. researchgate.net

Gas Chromatography (GC) for Resolution and Purity

For the determination of chemical purity, standard non-chiral capillary columns are used. Several chemical suppliers specify a purity of ≥98.0% or ≥98.5% for this compound, a value that is determined by GC analysis. avantorsciences.comthermofisher.com

For the separation of enantiomers, GC requires the use of a chiral stationary phase. Modified cyclodextrins are the most common and effective CSPs for this purpose in GC. sigmaaldrich.com Specifically for chiral alcohols, trifluoroacetylated cyclodextrin (B1172386) derivatives, such as G-TA (gamma-cyclodextrin trifluoroacetyl), have been shown to be highly effective. sigmaaldrich.comnih.gov The enantiomeric purity of a product in asymmetric synthesis is influenced by the enantiomeric excess of the starting materials, making this type of analysis crucial. nih.gov

The efficiency of chiral separation by GC is highly dependent on the operating temperature. sigmaaldrich.com Generally, lower elution temperatures increase the interaction differences between the enantiomers and the CSP, leading to greater selectivity and better resolution. sigmaaldrich.com

Table 2: General GC Methodology for Chiral Alcohol Resolution

This table outlines the typical components and conditions for the gas chromatographic separation of chiral alcohols like this compound using a chiral stationary phase.

Parameter Description
Technique Capillary Gas Chromatography (GC)
Stationary Phase Modified Cyclodextrin Derivative (e.g., Chiraldex G-TA)
Column Type Fused Silica Capillary Column
Carrier Gas Helium or Hydrogen
Injection Split/Splitless Inlet
Detection Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Key Variable | Temperature Program: Lower elution temperatures often improve chiral resolution. sigmaaldrich.com |

Future Directions in 2 Bromo 1 Indanol Research

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For 2-Bromo-1-indanol, which possesses chiral centers, the development of novel asymmetric synthetic methods is a primary research focus. While methods exist for its synthesis, future work is aimed at improving efficiency, scalability, and enantioselectivity. mdpi.com

Future research will likely move beyond classical resolutions and focus on catalytic enantioselective strategies. One promising avenue is the development of one-pot reactions that combine multiple synthetic steps to improve efficiency. For instance, a one-pot catalytic enantioselective allylboration followed by a Mizoroki–Heck cyclization has been successfully used for related 2-bromoaryl ketones to produce chiral indanol derivatives with high enantiomeric purity. acs.org Adapting such methodologies for the direct synthesis of chiral this compound could provide a more concise and scalable route.

Furthermore, the use of chiral catalysts for specific transformations is an area of intense investigation. Oxazaborolidine-catalyzed borane (B79455) reduction has been shown to be effective for producing specific stereoisomers of this compound, such as trans-(1S,2S)-2-bromo-1-indanol. acs.org Future efforts could focus on discovering new, more robust, and selective catalysts for this and other reductive processes. Enzymatic reactions, which offer high stereoselectivity under mild conditions, also present a significant opportunity. mdpi.com Research into identifying or engineering enzymes for the kinetic resolution of racemic this compound or for the direct asymmetric synthesis from a prochiral precursor could lead to highly efficient and green manufacturing processes.

Table 1: Summary of Potential Asymmetric Synthetic Methodologies for this compound
MethodologyDescriptionPotential AdvantagesReference
Catalytic Enantioselective ReductionUse of a chiral catalyst (e.g., oxazaborolidine) to reduce a prochiral 2-bromo-1-indanone (B167726), yielding an enantiomerically enriched this compound.High enantioselectivity, catalytic nature reduces waste. acs.org
One-Pot Multi-Component ReactionsCombining several reaction steps (e.g., asymmetric allylation and cyclization) into a single process without isolating intermediates.Increased efficiency, reduced solvent use, and shorter synthesis time. acs.org
Enzymatic Kinetic ResolutionEmploying enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture of this compound, allowing for the separation of the unreacted, enantiopure isomer.High selectivity, mild and environmentally friendly reaction conditions. mdpi.com

Exploration of New Catalytic Applications

Beyond its synthesis, the application of this compound and its derivatives as catalysts or in catalytic systems is a burgeoning field of research. The rigid, chiral scaffold of the indanol framework makes it an excellent starting point for the design of new chiral ligands and auxiliaries for asymmetric catalysis. guidechem.commdpi.com

A significant future direction involves using this compound as a precursor to synthesize more complex chiral ligands. The structurally related compound, cis-1-amino-2-indanol, is a key component in highly successful ligands like BOX and PyBOX, which are used in a wide array of metal-catalyzed asymmetric reactions. mdpi.com Given that this compound can be converted to aminoindanols, there is a clear pathway for developing novel ligand architectures by modifying the bromo-indanol core. mdpi.com Researchers can explore how different substitution patterns on the aromatic ring or modifications at the bromine and hydroxyl positions can tune the electronic and steric properties of new ligands, potentially leading to catalysts with enhanced activity or selectivity for specific chemical transformations.

Another area of exploration is the direct use of this compound derivatives in organocatalysis or as chiral auxiliaries. The compound's inherent chirality can be used to control the stereochemical outcome of reactions when it is temporarily incorporated into a substrate. guidechem.com Furthermore, there is potential for its derivatives to be used in the development of materials for organic electronic devices, where defined molecular architectures are crucial for function. lookchem.com

Table 2: Potential Catalytic and Advanced Applications of this compound Derivatives
Application AreaDescription of RoleExample of Derived StructureReference
Asymmetric Metal CatalysisServes as a chiral precursor for widely used ligands that coordinate with metals to create highly selective catalysts.BOX and PyBOX-type ligands (derived from amino-indanols). mdpi.com
Chiral AuxiliariesTemporarily attached to a substrate to direct the stereochemical course of a reaction, after which it can be removed.Indanol-based auxiliaries for diastereoselective alkylations. guidechem.commdpi.com
OrganocatalysisDevelopment of new metal-free catalysts based on the chiral indanol scaffold for various organic transformations.Novel aminocatalysts or phosphine (B1218219) ligands. mdpi.com
Advanced MaterialsUsed as a building block for functional organic materials where chirality and defined structure are important.Components for organic electronic devices. lookchem.com

Advanced Computational Modeling for Reactivity Prediction

The integration of computational chemistry into experimental research provides powerful predictive tools that can accelerate discovery and optimization. For this compound, advanced computational modeling represents a key future direction for understanding its intrinsic properties and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a particularly powerful method for investigating the electronic structure and reactivity of molecules. mdpi.com Future research will likely employ DFT calculations to model reaction mechanisms involving this compound, predict transition-state geometries, and rationalize the stereochemical outcomes of asymmetric syntheses. For example, by modeling the interaction between a substrate and a catalyst derived from this compound, researchers can gain insights into the origins of enantioselectivity and rationally design more effective catalysts. lookchem.com This approach has already been suggested for optimizing conditions in reactions involving similar brominated indanones.

Computational methods can also be used to predict key molecular properties. Global reactivity descriptors, such as ionization potential and electron affinity, can be calculated to understand the molecule's general chemical stability and reactivity. mdpi.com Furthermore, modeling techniques can predict spectroscopic signatures (e.g., NMR shifts), which can aid in the structural confirmation of new derivatives. Energy framework analysis, using tools like CrystalExplorer, can be employed to understand and predict the intermolecular interactions that govern the crystal packing of this compound and its derivatives, which is crucial for solid-state applications and polymorphism studies. mdpi.com

Table 3: Applications of Computational Modeling in this compound Research
Computational MethodSpecific ApplicationAnticipated OutcomeReference
Density Functional Theory (DFT)Modeling transition states of reactions; calculating electronic properties.Prediction of reaction outcomes, rationalization of stereoselectivity, optimization of reaction conditions. mdpi.com
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of bonding and intermolecular interactions.Detailed understanding of non-covalent forces that influence structure and reactivity. mdpi.com
Energy Framework AnalysisCalculation of intermolecular interaction energies within the crystal lattice.Insight into crystal packing, stability, and supramolecular assembly. mdpi.com
Automated Reaction Network IdentificationAutonomous identification of kinetic models and reaction pathways from experimental data.Rapid development of accurate kinetic models for process optimization and scale-up. researchgate.net

Q & A

Q. What are the key structural and spectroscopic characteristics of 2-Bromo-1-indanol, and how can they be validated experimentally?

  • Methodological Answer : The molecular formula (C₉H₉BrO) and stereochemistry of this compound can be confirmed via nuclear magnetic resonance (NMR) spectroscopy. For example, the bromine atom's electronic effects will deshield adjacent protons, observable in 1H^1H-NMR chemical shifts (e.g., δ ~4.5–5.0 ppm for the C2 proton adjacent to Br). Infrared (IR) spectroscopy can validate the hydroxyl group (O-H stretch ~3200–3600 cm⁻¹). High-resolution mass spectrometry (HRMS) should match the molecular weight (213.07 g/mol) within 3 ppm error. Structural elucidation must align with reference data from authoritative databases like PubChem or NIST .

Q. What synthetic routes are commonly employed for this compound, and what are their mechanistic considerations?

  • Methodological Answer : this compound is typically synthesized via bromination of 1-indanol using electrophilic brominating agents (e.g., N-bromosuccinimide, NBS) under radical or acid-catalyzed conditions. Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. acetonitrile) and temperature to control regioselectivity. For example, radical initiators like AIBN may reduce side reactions compared to Lewis acids. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Reaction progress should be monitored using thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers address contradictory data in the literature regarding the stereochemical outcomes of this compound synthesis?

  • Methodological Answer : Contradictions in stereochemical results (e.g., trans vs. cis configurations) may arise from variations in reaction conditions or analytical methods. To resolve this:
  • Perform comparative studies using chiral HPLC or X-ray crystallography to confirm absolute configuration.
  • Systematically vary parameters (e.g., solvent, catalyst, temperature) to identify critical factors influencing stereoselectivity.
  • Use density functional theory (DFT) calculations to model transition states and predict favored pathways.
    Cross-referencing with crystallographic data from the Cambridge Structural Database can validate findings .

Q. What strategies can be used to optimize the enantiomeric excess (ee) of this compound in asymmetric synthesis?

  • Methodological Answer : Achieving high ee requires chiral catalysts or auxiliaries. For example:
  • Use Jacobsen’s Mn(III)-salen catalysts for epoxidation/bromination cascades.
  • Employ enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers.
  • Monitor ee via chiral stationary phase GC or NMR with chiral shift reagents (e.g., Eu(hfc)₃).
    Statistical design of experiments (DoE) can identify interactions between catalyst loading, temperature, and reaction time .

Q. How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The C-Br bond in this compound serves as a handle for palladium-catalyzed cross-coupling. Key considerations:
  • Screen ligands (e.g., SPhos, Xantphos) to enhance oxidative addition efficiency.
  • Optimize base (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize dehydrohalogenation side reactions.
  • Use microwave-assisted synthesis to accelerate reaction rates while maintaining regiocontrol.
    Post-reaction analysis via LC-MS ensures product integrity .

Q. What are the potential applications of this compound in designing bioactive molecules or chiral ligands?

  • Methodological Answer : The bromine and hydroxyl groups make it a versatile intermediate:
  • Drug discovery : Serve as a precursor for indane-based kinase inhibitors or β-blocker analogs.
  • Chiral ligands : Derivatize into phosphine or oxazoline ligands for asymmetric catalysis.
  • Natural product synthesis : Key intermediate in sesquiterpene or alkaloid frameworks.
    Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets .

Data Validation & Reproducibility

Q. How can researchers ensure reproducibility of kinetic data for this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Standardize reaction conditions (e.g., solvent purity, inert atmosphere).
  • Use internal standards (e.g., 1,3,5-trimethoxybenzene) in GC or HPLC quantification.
  • Validate kinetic models (e.g., pseudo-first-order) via nonlinear regression analysis.
    Publish full experimental protocols, including raw data and error margins, to facilitate replication .

Q. What are the best practices for analyzing conflicting toxicity profiles of this compound in preclinical studies?

  • Methodological Answer :
  • Conduct in vitro assays (e.g., Ames test, hepatocyte cytotoxicity) to assess genotoxicity and organ-specific effects.
  • Compare results across multiple cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-dependent toxicity.
  • Use in silico tools (e.g., ProTox-II) to predict toxicity endpoints and guide experimental prioritization .

Emerging Research Directions

Q. How can computational chemistry predict the photochemical stability of this compound under UV irradiation?

  • Methodological Answer :
  • Perform time-dependent DFT (TD-DFT) calculations to simulate UV-Vis absorption spectra and identify reactive excited states.
  • Model bond dissociation energies (BDEs) for C-Br and O-H bonds to predict degradation pathways.
    Validate predictions via accelerated aging studies with HPLC-MS monitoring .

Q. What role does this compound play in the development of novel metal-organic frameworks (MOFs)?

  • Methodological Answer :
    Its hydroxyl group can coordinate to metal nodes (e.g., Zn²⁺, Cu²⁺), while the bromine atom introduces steric bulk for pore-size tuning.
  • Synthesize MOFs via solvothermal methods and characterize porosity via BET surface area analysis.
  • Test gas adsorption (e.g., CO₂, CH₄) to evaluate functional performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.